molecular formula C17H24N2O3 B6804070 N-(3,4-dihydro-1H-isochromen-4-yl)-2-methyl-2-morpholin-4-ylpropanamide

N-(3,4-dihydro-1H-isochromen-4-yl)-2-methyl-2-morpholin-4-ylpropanamide

Cat. No.: B6804070
M. Wt: 304.4 g/mol
InChI Key: JLOJGUGGKKXXHF-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-1H-isochromen-4-yl)-2-methyl-2-morpholin-4-ylpropanamide is a synthetic organic compound that belongs to the class of isochromenes Isochromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-4-yl)-2-methyl-2-morpholin-4-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,19-7-9-21-10-8-19)16(20)18-15-12-22-11-13-5-3-4-6-14(13)15/h3-6,15H,7-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOJGUGGKKXXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1COCC2=CC=CC=C12)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-1H-isochromen-4-yl)-2-methyl-2-morpholin-4-ylpropanamide typically involves a multi-step process:

    Formation of Isochromene Core: The initial step involves the formation of the isochromene core. This can be achieved through the cyclization of ortho-alkynylbenzaldehydes under acidic conditions.

    Amide Formation: The isochromene intermediate is then reacted with 2-methyl-2-morpholin-4-ylpropanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to form the desired amide bond.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for the cyclization step and automated systems for the coupling reaction to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isochromene ring, leading to the formation of quinone derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The aromatic ring in the isochromene core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated isochromene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dihydro-1H-isochromen-4-yl)-2-methyl-2-morpholin-4-ylpropanamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its structural features suggest it could be effective in targeting specific biological pathways, making it a promising candidate for the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-1H-isochromen-4-yl)-2-methyl-2-morpholin-4-ylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dihydro-1H-isochromen-4-yl)prop-2-enamide
  • (3R,4R)-(-)-6-methoxy-1-oxo-3-n-pentyl-3,4-dihydro-1H-isochromen-4-yl-acetate

Uniqueness

Compared to similar compounds, N-(3,4-dihydro-1H-isochromen-4-yl)-2-methyl-2-morpholin-4-ylpropanamide stands out due to its morpholine moiety, which can enhance its solubility and bioavailability. This structural feature also allows for unique interactions with biological targets, potentially leading to more effective therapeutic agents.

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